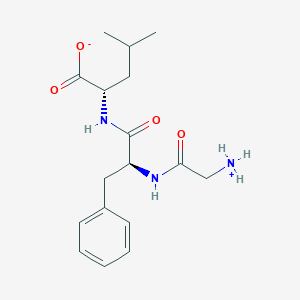

H-Gly-phe-leu-OH

描述

“H-Gly-phe-leu-OH” is a tripeptide derived from α-lactalbumin . It is also known as GLF . It has been found to inhibit the anticancer agent Etoposide-induced alopecia, epidermal thickening, and thinning of the adipocyte layer .

Synthesis Analysis

Peptides can be synthesized by a number of means, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .Molecular Structure Analysis

The active conformation of this peptide is a β turn structure centered on Gly3 and Phe4 . The distances between the Tyr and Phe residues at positions 1 and 4, and that of the terminal Tyrosine N-H group which must be free of any intramolecular hydrogen bond in order to be available in the molecular recognition process, are also important .Chemical Reactions Analysis

The Phe-Phe motif has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .Physical And Chemical Properties Analysis

The peptide has a molecular weight of 335.40 and a molecular formula of C17H25N3O4 . It also has a CAS No. of 103213-38-3 .科学研究应用

脑啡肽水解

H-Tyr-Gly-Gly-Phe-Leu-OH(亮氨酸脑啡肽)以其在大脑中的阿片活性而闻名。它在被大鼠血浆和脑匀浆中的酶水解后,其生物活性会降低,这表明它在神经系统中具有重要的生理作用 (Vogel & Altstein, 1977)。

血清催化水解

人类血清中氨基酸酯(包括苯丙氨酸 (Phe) 酯)的水解研究证明了酯键的化学不稳定性及其在药物递送系统中的潜力 (Cho & Haynes, 1985)。

小鼠镇痛活性

合成的亮氨酸脑啡肽与甲硫氨酸脑啡肽一起,在小鼠中显示出镇痛作用,表明它们作为止痛剂的潜力 (Büscher 等人,1976)。

核磁共振研究

亮氨酸脑啡肽及其片段已使用核磁共振进行研究,以了解它们在水溶液中的行为,从而深入了解它们的结构特性 (Karayannis 等人,1990)。

合成肽免疫药理学

已经对与 β-内啡肽相关的合成肽进行了研究,包括具有亮氨酸和 Gly-Phe 序列的片段,以研究它们与 T 淋巴细胞上的非阿片受体的结合 (Navolotskaya 等人,2001)。

脑啡肽的氧化

对包括亮氨酸脑啡肽在内的脑啡肽被活性氧氧化作用的研究,提供了对它们在氧化应激下的稳定性和生物活性的见解 (Mozziconacci 等人,2012)。

可生物降解聚氨酯支架

已经探索了在组织工程应用中合成聚氨酯时使用 Gly-Leu 连接,突出了该肽序列在生物材料中的效用 (Parrag & Woodhouse, 2010)。

蛋白酶催化的肽合成

已经研究了在蛋白酶催化下涉及苯丙氨酸 (Phe) 和亮氨酸 (Leu) 等氨基酸的肽合成,这对于理解生物化学中的酶介导反应非常重要 (Kuhl 等人,1992)。

安全和危害

未来方向

Peptides have gained widespread popularity for a number of reasons . They can deliver powerful and selective biological messages to cells, thus would seem ideal candidates for biological applications . They are easily accessible not only to chemists, but also to biologists, biochemists, and materials scientists who may not be capable of overcoming the synthetic challenges posed by other non-peptidic small molecules . Therefore, the future directions of this peptide could be in the field of nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4/c1-11(2)8-14(17(23)24)20-16(22)13(19-15(21)10-18)9-12-6-4-3-5-7-12/h3-7,11,13-14H,8-10,18H2,1-2H3,(H,19,21)(H,20,22)(H,23,24)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPVGHHQGKPQYIL-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Gly-phe-leu-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

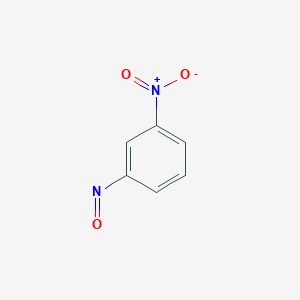

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B91100.png)